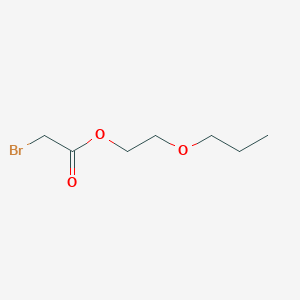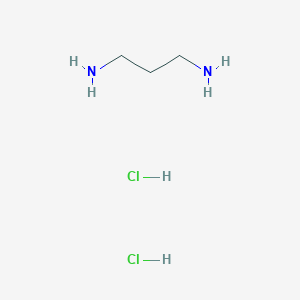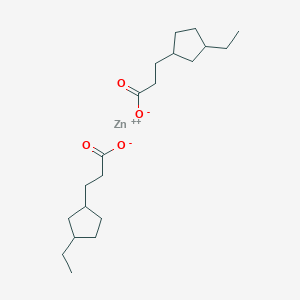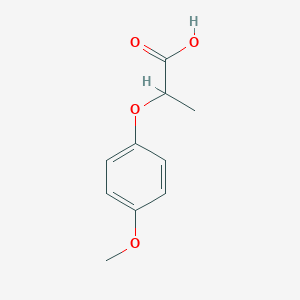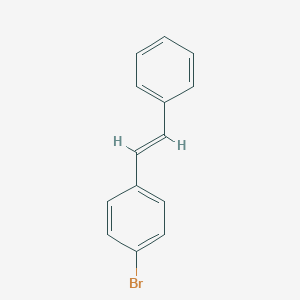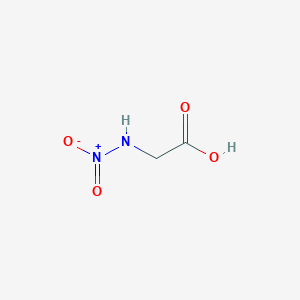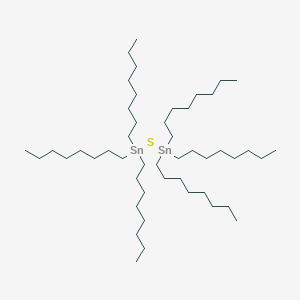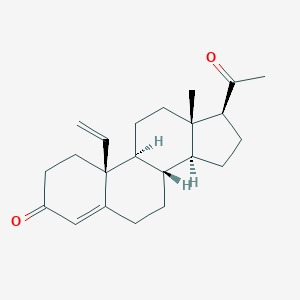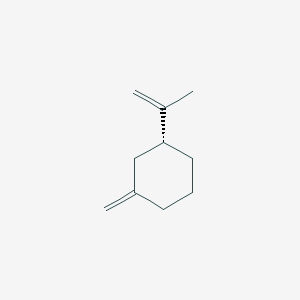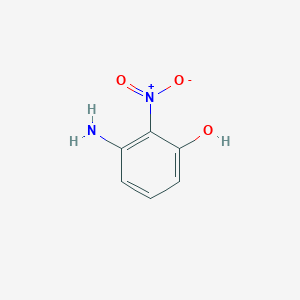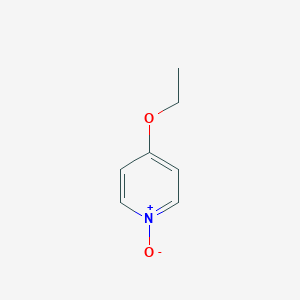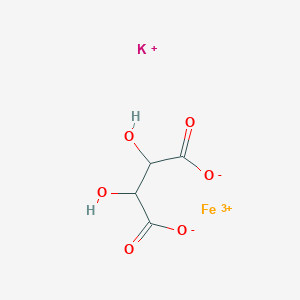
(R-(R*,R*))-Tartaric acid, iron potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-(R*,R*))-Tartaric acid, iron potassium salt is a coordination compound that combines tartaric acid with iron and potassium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (R-(R*,R*))-Tartaric acid, iron potassium salt typically involves the reaction of tartaric acid with iron and potassium salts under controlled conditions. One common method is to dissolve tartaric acid in water and then add a solution of iron(III) chloride and potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the iron potassium salt of tartaric acid. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more efficient mixing and heating systems. The process involves similar steps as the laboratory synthesis but with optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R-(R*,R*))-Tartaric acid, iron potassium salt can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions where the iron or potassium ions are replaced by other metal ions.
Complexation: The tartaric acid moiety can form complexes with other metal ions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron component.
Substituting Agents: Metal salts such as copper(II) sulfate or zinc chloride can be used in substitution reactions.
Complexing Agents: Ligands such as ethylenediamine or 1,10-phenanthroline can be used to form complexes with the tartaric acid moiety.
Major Products Formed
Oxidation: Oxidized forms of iron, such as iron(III) oxide.
Substitution: New metal-tartaric acid complexes with different metal ions.
Complexation: Various coordination compounds with different ligands.
Applications De Recherche Scientifique
(R-(R*,R*))-Tartaric acid, iron potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in biological systems as a source of iron and potassium.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of certain types of catalysts and as a stabilizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of (R-(R*,R*))-Tartaric acid, iron potassium salt involves its ability to coordinate with metal ions and form stable complexes. The tartaric acid moiety acts as a chelating agent, binding to metal ions through its carboxyl and hydroxyl groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various chemical and biological processes. The iron component can participate in redox reactions, while the potassium ions can play a role in maintaining ionic balance in solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tartaric Acid, Sodium Salt: Similar in structure but with sodium ions instead of potassium and iron.
Citric Acid, Iron Potassium Salt: Another coordination compound with citric acid instead of tartaric acid.
Malic Acid, Iron Potassium Salt: Similar coordination compound with malic acid.
Uniqueness
(R-(R*,R*))-Tartaric acid, iron potassium salt is unique due to its specific combination of tartaric acid with iron and potassium ions. This combination imparts distinct chemical properties, such as its ability to form stable complexes and participate in redox reactions. The presence of both iron and potassium ions also makes it useful in applications where both elements are required.
Propriétés
Numéro CAS |
14948-71-1 |
|---|---|
Formule moléculaire |
C4H4FeKO6+2 |
Poids moléculaire |
243.01 g/mol |
Nom IUPAC |
potassium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+3;+1/p-2 |
Clé InChI |
OANKQWMGEVBWDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
| 14948-71-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


